molecular formula C19H18N2O3 B420844 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 320367-79-1

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B420844
CAS RN: 320367-79-1
M. Wt: 322.4g/mol
InChI Key: AEIAPHQCXXLVGV-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, this compound has been shown to have anti-inflammatory and anti-tumor effects.

Mechanism of Action

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of the IKKβ kinase, which is a critical regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, this compound prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This results in the inhibition of NF-κB activation and subsequent downstream effects, including the reduction of pro-inflammatory cytokines and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In preclinical studies of cancer, this compound has been shown to inhibit tumor growth and metastasis in various cancer types, including breast, prostate, and lung cancer.

Advantages and Limitations for Lab Experiments

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. This makes it an ideal candidate for in vitro and in vivo studies. However, this compound has been shown to have limited stability in aqueous solutions, which can affect its pharmacological activity. Additionally, this compound has been shown to have low bioavailability, which can limit its therapeutic potential.

Future Directions

For research include optimizing the pharmacokinetic properties of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide to improve its bioavailability and stability, as well as evaluating its safety and efficacy in clinical trials. Additionally, further research is needed to determine the potential applications of this compound in other diseases beyond cancer and inflammation.

Synthesis Methods

2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step reaction process starting from 3-ethoxyaniline and 4-methoxybenzaldehyde. The final product is obtained through a coupling reaction with acryloyl chloride and cyanide ion. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAPHQCXXLVGV-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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